molecular formula C9H4Cl2O2 B13261290 3-(2,5-Dichlorophenyl)propiolic acid CAS No. 935475-85-7

3-(2,5-Dichlorophenyl)propiolic acid

Cat. No.: B13261290
CAS No.: 935475-85-7
M. Wt: 215.03 g/mol
InChI Key: CLMBHKLJUVAMQZ-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)propiolic acid: is an organic compound with the molecular formula C9H6Cl2O2 It is characterized by the presence of a propiolic acid group attached to a 2,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenyl)propiolic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dichlorobenzaldehyde.

    Formation of Propiolic Acid: The aldehyde group is converted to a propiolic acid group through a series of reactions, including oxidation and alkyne formation.

    Reaction Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and alkyne-forming agents such as acetylene gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dichlorophenyl)propiolic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The dichlorophenyl ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkenes or alkanes.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: 3-(2,5-Dichlorophenyl)propiolic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may be investigated for its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)propiolic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s propiolic acid group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dichlorophenyl ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • 3-(3,5-Dichlorophenyl)propionic acid
  • 3-(4-Chlorophenyl)propionic acid
  • 3-(2,4-Dichlorophenyl)propionic acid

Comparison: 3-(2,5-Dichlorophenyl)propiolic acid is unique due to the presence of both the propiolic acid group and the 2,5-dichlorophenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the position of the chlorine atoms on the phenyl ring can influence the compound’s electronic properties and its interactions with biological targets. The propiolic acid group also provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

935475-85-7

Molecular Formula

C9H4Cl2O2

Molecular Weight

215.03 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H4Cl2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,(H,12,13)

InChI Key

CLMBHKLJUVAMQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C#CC(=O)O)Cl

Origin of Product

United States

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